REACTION_CXSMILES
|
[I:1][C:2]1[N:9]2[C:5]([S:6][C:7](S(C)=O)=[N:8]2)=[N:4][CH:3]=1.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl>[CH2:13]([NH:20][C:7]1[S:6][C:5]2=[N:4][CH:3]=[C:2]([I:1])[N:9]2[N:8]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC1=CN=C2SC(=NN21)S(=O)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
622.18 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Then, 5 ml of isopropanol were added
|
Type
|
TEMPERATURE
|
Details
|
the suspended solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 60° C. for 1 h
|
Duration
|
1 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=NN2C(S1)=NC=C2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460.2 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |